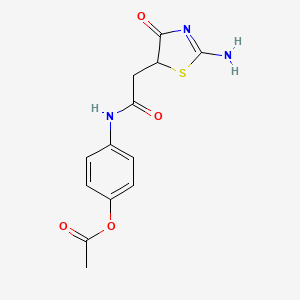

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate

Description

Properties

IUPAC Name |

[4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-7(17)20-9-4-2-8(3-5-9)15-11(18)6-10-12(19)16-13(14)21-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCFEDPYKMPDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate typically involves the reaction of amines, isothiocyanates, and acetylenic esters through a three-component coupling annulation process . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-quality starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with different functional groups.

Scientific Research Applications

Antidiabetic Properties

Thiazolidinones, including derivatives like 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate, have been studied for their potential as antidiabetic agents. They act as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which are crucial in the regulation of glucose and lipid metabolism. Notable examples include glitazones such as Rosiglitazone and Pioglitazone, which are clinically used to manage type 2 diabetes .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The structural modifications in compounds like this compound can enhance their efficacy against various bacterial strains. Studies have shown that certain thiazolidinones can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Thiazolidinones have also been recognized for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Applications in Drug Development

The versatility of thiazolidinone derivatives like this compound extends to their application in drug discovery. They serve as scaffolds for designing new pharmaceuticals targeting various diseases:

- Lead Compounds : Many thiazolidinones have been identified as lead compounds in drug development due to their ability to interact with multiple biological targets.

- Combination Therapies : Thiazolidinone derivatives are being explored in combination with other therapeutic agents to enhance efficacy and reduce side effects.

- Novel Formulations : Research into novel delivery systems for these compounds aims to improve bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it has been reported to have insulin-sensitizing properties, which increase glucose uptake in fat and muscle cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs from the provided evidence:

Key Observations:

- Thiazolidinone vs. Other Heterocycles: The target compound’s thiazolidinone ring distinguishes it from benorilate (salicylate ester) and the isoxazoline derivative in . Thiazolidinones are associated with enhanced bioactivity compared to isoxazolines, which are often explored in agrochemicals .

- Ester Stability: Benorilate’s ester linkage is designed for hydrolysis into active metabolites (aspirin and paracetamol). The target compound’s phenyl acetate group may exhibit similar hydrolytic behavior, but the thiazolidinone could alter its metabolic pathway .

- Acetamido Linkers : Both the target compound and ADC1730 () use acetamido groups for conjugation. However, ADC1730 incorporates a maleimide group for covalent binding to antibodies, highlighting divergent applications .

Pharmacological and Industrial Relevance

- Benorilate: As a dual prodrug, benorilate’s ester cleavage releases anti-inflammatory components. The target compound’s thiazolidinone may confer additional mechanisms, such as nitric oxide modulation or antimicrobial activity .

- ADC Linkers : ADC1730’s acetamido linker enables stable drug-antibody conjugation, suggesting the target compound’s acetamido group could be exploited for similar bioconjugation strategies .

Biological Activity

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate, a compound featuring a thiazolidine ring, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazolidine derivatives with acetamide functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are used to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds derived from 2-(4-oxothiazolidin-2-ylidene)-acetamides demonstrated high activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5a | E. coli | 15 |

| 9a | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies indicated that the compound exhibited cytotoxic effects on A549 (lung cancer) cells with an IC50 value indicating moderate potency . The presence of the thiazolidine moiety is thought to enhance its interaction with cellular targets involved in cancer progression.

| Cell Line | IC50 (µg/ml) |

|---|---|

| A549 | 27.66 |

| MCF7 | 59.61 |

Enzyme Inhibition

One of the notable biological activities of thiazolidine derivatives is their ability to inhibit carbonic anhydrase (CA-II). The synthesized compound showed promising inhibitory activity with an IC50 value comparable to standard inhibitors like acetazolamide . This suggests potential applications in treating conditions where CA-II plays a crucial role.

| Compound | IC50 (µM) |

|---|---|

| 6e | 1.545 ± 0.016 |

| Acetazolamide | 1.089 ± 0.063 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolidinone derivatives against clinical isolates and found that certain modifications in the thiazolidine structure significantly enhanced their effectiveness against resistant strains .

- Cytotoxicity in Cancer Research : In a focused investigation on lung cancer cell lines, compounds similar to this compound were tested for their ability to induce apoptosis, revealing that these compounds could trigger cell death pathways effectively .

- Enzyme Inhibition Studies : Molecular docking studies indicated that the binding affinity of these compounds to CA-II was influenced by specific substituents on the aromatic ring, providing insights into how structural modifications could enhance inhibitory activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiazolidinone precursors with acetamide derivatives. Key reagents include carbodiimides for amide bond formation and thiourea derivatives for thiazolidinone ring closure. Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalysts (e.g., triethylamine for deprotonation). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of characteristic signals, such as the thiazolidinone carbonyl (δ ~170 ppm in ¹³C) and phenyl acetate protons (δ ~2.1 ppm for acetate methyl in ¹H).

- IR : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺) matching the theoretical mass (e.g., m/z 383.4 for C₁₈H₁₇N₅O₃S). Cross-referencing with synthetic intermediates reduces ambiguity .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and bioactivity?

- Methodological Answer :

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiazolidinone ring.

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize binding poses with hydrogen bonds to the imino group and hydrophobic contacts with the phenyl acetate moiety. Validate predictions with mutagenesis studies .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodological Answer :

- ADME profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis).

- Prodrug design : Modify the acetate group to enhance bioavailability.

- Pharmacodynamic studies : Use fluorescent probes (e.g., FITC-labeled analogs) to track tissue distribution in animal models .

Q. How to design a structure-activity relationship (SAR) study for thiazolidinone derivatives?

- Methodological Answer :

- Variable substituents : Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl ring.

- Bioisosteric replacement : Replace the acetamido group with sulfonamides or ureas.

- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What reactor configurations are optimal for scaling up synthesis while minimizing byproducts?

- Methodological Answer :

- Flow chemistry : Use microreactors for exothermic steps (e.g., cyclization) to improve heat transfer.

- Catalytic systems : Immobilize catalysts (e.g., Pd/C for hydrogenation) on mesoporous silica for reuse.

- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and trigger quenching at completion .

Safety and Compliance

Q. What safety protocols are critical when handling reactive intermediates (e.g., isocyanates) during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.